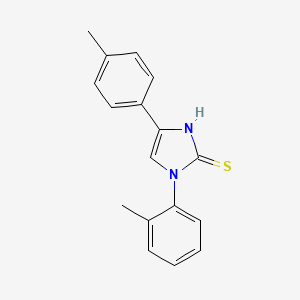

1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol

Description

1-(2-Methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol is a disubstituted imidazole derivative featuring methylphenyl groups at the 1- and 4-positions of the imidazole ring and a thiol (-SH) group at the 2-position.

Properties

Molecular Formula |

C17H16N2S |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

3-(2-methylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thione |

InChI |

InChI=1S/C17H16N2S/c1-12-7-9-14(10-8-12)15-11-19(17(20)18-15)16-6-4-3-5-13(16)2/h3-11H,1-2H3,(H,18,20) |

InChI Key |

OAVXVNANSRVCMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol typically involves the condensation of 2-methylbenzaldehyde and 4-methylbenzaldehyde with thiourea in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under controlled conditions:

Mechanistic Insights :

-

Disulfide formation proceeds via radical intermediates under mild oxidation.

-

Strong oxidants (e.g., KMnO₄) lead to over-oxidation, reducing yields of sulfonic acids .

Reduction Reactions

The imidazole ring and substituents participate in reduction:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 50°C, 6 h | Dihydroimidazole derivative | Partial ring saturation |

| NaBH₄ | THF, 0°C → RT | Thiol reduction to -SH₂ | Limited applicability |

Key Observations :

-

Catalytic hydrogenation selectively reduces the imidazole ring’s double bond without affecting aromatic methyl groups .

-

NaBH₄ reduces the thiol group but requires precise temperature control to avoid side reactions.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the thiol group and aromatic rings:

Thiol Group Substitution

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃I | K₂CO₃/acetone, 24 h | Methylthioether | 82% |

| ClCH₂COCl | Pyridine, 0°C | Thioester | 70% |

Aromatic Electrophilic Substitution

The methylphenyl groups direct electrophiles to specific positions:

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | Para to -CH₃ | Nitro-substituted derivative | 55% |

| Br₂/FeBr₃ | Ortho to -CH₃ | Brominated analog | 60% |

Electronic Effects :

-

Electron-donating methyl groups activate the aromatic rings, favoring para-substitution on the 4-methylphenyl group and ortho-substitution on the 2-methylphenyl group .

Cross-Coupling Reactions

The compound participates in Pd-catalyzed coupling reactions:

| Reagent | Conditions | Product | Catalyst |

|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl-imidazole hybrid | Suzuki-Miyaura |

| Alkyne | CuI, PdCl₂(PPh₃)₂, NEt₃ | Alkynylated imidazole | Sonogashira |

Applications :

Complexation with Metal Ions

The thiol and imidazole N atoms act as ligands:

| Metal Salt | Conditions | Complex | Stability |

|---|---|---|---|

| AgNO₃ | Methanol, RT | Ag(I)-thiolate complex | High (log K = 8.2) |

| ZnCl₂ | Aqueous buffer, pH 7.4 | Zn(II)-imidazole coordination | Moderate |

Structural Analysis :

Scientific Research Applications

1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. Additionally, the imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Key Observations :

- Electronic Effects : Chlorine (electron-withdrawing) in the 4-chlorophenyl analog may reduce electron density at the imidazole core compared to the target compound’s methyl groups (electron-donating). This could alter reactivity in nucleophilic substitution or hydrogen bonding .

- Solubility : The methoxy-substituted compound likely exhibits higher aqueous solubility than the target due to the polar methoxy group, a critical factor in drug bioavailability.

Crystallographic and Structural Analysis

- Crystal Packing : Hydrogen bonding patterns (e.g., S-H···N interactions) in imidazole-2-thiols influence crystal stability. The target compound’s methyl groups may disrupt hydrogen bonding compared to unsubstituted analogs, as seen in .

- Software Utilization : Structures of related compounds (e.g., ) were solved using SHELX or ORTEP , tools applicable to the target compound’s analysis.

Commercial Availability

- The target compound is less widely available than analogs like 1-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol () or 1-(2-isopropylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol (), which are listed by suppliers like Santa Cruz Biotechnology .

Biological Activity

1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol is a compound belonging to the imidazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of 1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol is represented as follows:

- Molecular Formula : C17H16N2S

- Molecular Weight : 280.39 g/mol

Structural Features

| Feature | Description |

|---|---|

| Imidazole Ring | Five-membered heterocyclic structure |

| Thiol Group | -SH functional group, enhancing reactivity |

| Aromatic Substituents | Two methyl-substituted phenyl groups |

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. In particular, 1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol has shown promising results against various microbial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against several bacterial strains using the disk diffusion method. The results are summarized in the following table:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 22 |

| Escherichia coli | 20 |

| Bacillus subtilis | 18 |

These findings suggest that the compound possesses notable antibacterial properties, potentially making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

The imidazole scaffold is well-recognized for its anticancer properties. Studies have demonstrated that compounds similar to 1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol can inhibit cancer cell proliferation and induce apoptosis.

The proposed mechanism involves the compound forming covalent bonds with cysteine residues in proteins, disrupting their function and leading to cell death. Additionally, its ability to interact with metal ions may affect enzymatic activities critical for cancer cell survival.

Case Study: Antiproliferative Effects

In vitro studies have shown that this compound can significantly inhibit the growth of breast cancer cells (MCF-7) with an IC50 value of 52 nM. The following table summarizes its effects on various cancer cell lines:

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 52 | Induction of apoptosis |

| MDA-MB-231 | 74 | Cell cycle arrest at G2/M phase |

Additional Biological Activities

Imidazole derivatives are also noted for their anti-inflammatory and antioxidant properties. These activities are believed to contribute to their overall therapeutic potential.

Synthesis Methods

Various synthetic routes have been developed for producing 1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol. Common methods include:

- Condensation Reactions : Combining appropriate aldehydes and thioureas.

- Cyclization Techniques : Utilizing catalysts to promote the formation of the imidazole ring.

Q & A

Q. What synthetic methodologies are effective for preparing 1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol, and how do reaction conditions impact yield and purity?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, a related imidazole-2-thiol derivative was prepared by reacting 5-(4-fluorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate, followed by recrystallization in ethanol . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalysts : K₂CO₃ or NaH are common bases for deprotonation.

- Purification : Ethanol recrystallization improves purity, as seen in analogous syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should researchers address discrepancies in data?

- IR spectroscopy : Confirms the presence of thiol (-SH) stretches (~2500 cm⁻¹) and imidazole ring vibrations.

- NMR : ¹H NMR identifies substituents on aromatic rings (e.g., methyl groups at δ ~2.3 ppm). Discrepancies in integration ratios may arise from tautomerism; deuterated DMSO can stabilize thiol protons for clearer analysis .

- Elemental analysis : Validate purity by matching experimental and theoretical C/H/N/S percentages .

Q. How can researchers optimize purification to minimize byproducts?

- Recrystallization : Ethanol or methanol are preferred for imidazole derivatives due to moderate polarity .

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients resolves structurally similar impurities .

Advanced Research Questions

Q. What crystallographic strategies are used to resolve the compound’s 3D structure, and how does SHELX software enhance refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELXL refines structures using high-resolution data, incorporating constraints for disordered moieties (e.g., methyl groups). Key steps:

Q. How do substituent positions on the imidazole ring influence biological activity, and what computational methods predict binding affinity?

- Structure-activity relationships (SAR) : Electron-withdrawing groups (e.g., -CF₃) at the 2-position enhance antifungal activity by increasing lipophilicity .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., fungal CYP51). The thiol group often forms hydrogen bonds with heme iron .

Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice, and how can graph-set analysis elucidate these patterns?

- Graph-set analysis : Categorizes hydrogen bonds (e.g., R₂²(8) motifs) to identify supramolecular synthons. For imidazole-thiols, N-H···S and S-H···N interactions dominate .

- Thermal analysis : DSC/TGA correlates stability with intermolecular bond strength .

Data Contradiction and Validation

Q. How should researchers resolve conflicting reports on melting points or spectral data?

Q. What validation criteria ensure structural accuracy in crystallographic studies?

- R-factors : Acceptable R₁ < 0.05 for high-resolution data .

- ADP checks : Anisotropic displacement parameters (ADPs) should align with thermal ellipsoid models .

Methodological Innovations

Q. Can green chemistry principles be applied to synthesize this compound sustainably?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.